5-(4-Isopropoxyphenyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Isopropoxyphenyl)furan-2-carboxylic acid is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a carboxylic acid group at the 2-position and a 4-isopropoxyphenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropoxyphenyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropoxybenzaldehyde and furan-2-carboxylic acid.
Condensation Reaction: The 4-isopropoxybenzaldehyde undergoes a condensation reaction with furan-2-carboxylic acid in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-Isopropoxyphenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The furan ring and phenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols or aldehydes, and substituted furan or phenyl derivatives.
Scientific Research Applications
5-(4-Isopropoxyphenyl)furan-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is investigated for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in biological studies to understand its interaction with various biomolecules.
Mechanism of Action
The mechanism of action of 5-(4-Isopropoxyphenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler analog without the phenyl substitution.
5-Phenylfuran-2-carboxylic acid: Similar structure but lacks the isopropoxy group.
5-(4-Methoxyphenyl)furan-2-carboxylic acid: Similar structure with a methoxy group instead of an isopropoxy group.
Uniqueness
5-(4-Isopropoxyphenyl)furan-2-carboxylic acid is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, potentially improving its interaction with biological membranes and targets .
Properties
Molecular Formula |
C14H14O4 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
5-(4-propan-2-yloxyphenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C14H14O4/c1-9(2)17-11-5-3-10(4-6-11)12-7-8-13(18-12)14(15)16/h3-9H,1-2H3,(H,15,16) |
InChI Key |
HVZVFJCGSZXLES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.